Cas no 56432-02-1 (Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine)

Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine structure
56432-02-1 structure
Product Name:Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine
Numero CAS:56432-02-1
MF:C20H27N10O16P3
MW:756.407065629959
CID:370045
PubChem ID:3035419
Update Time:2025-04-19

Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine Proprietà chimiche e fisiche

Nomi e identificatori

    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen p
    • [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
    • Adenosine3'-(tetrahydrogen triphosphate), P''&reg
    • 5'-ester with adenosine
    • ApppA
    • Adenosine 3'-(tetrahydrogen triphosphate), P''→5'-ester with adenosine
    • 56432-02-1
    • P(1),(P3)-Bis(5'-adenosyl)triphosphate
    • DTXSID20204987
    • Adenosine 3'-(tetrahydrogen triphosphate), 3'-5'-ester with adenosine
    • [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl] hydrogen phosphate
    • Inchi: 1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(33)11(32)8(43-19)2-41-47(35,36)45-49(39,40)46-48(37,38)44-14-7(1-31)42-20(13(14)34)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1
    • Chiave InChI: IZPYLEWCCHQWIA-XPWFQUROSA-N
    • Sorrisi: P(=O)(O)(OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]1O)N1C=NC2C(N)=NC=NC1=2

Proprietà calcolate

  • Massa esatta: 756.082
  • Massa monoisotopica: 756.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 9
  • Conta accettatore di obbligazioni idrogeno: 24
  • Conta atomi pesanti: 49
  • Conta legami ruotabili: 12
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: _7.2
  • Superficie polare topologica: 387Ų

Proprietà sperimentali

  • PSA: 416.87000
  • LogP: -1.40100
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.